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Compound of Interest

Compound Name: Eroonazole

Cat. No.: B5103285

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The user's original query referenced "Eroonazole.” Extensive searches yielded no
results for a compound with this name, suggesting a possible misspelling. This technical guide
will focus on Efinaconazole, a well-documented azole antifungal, and its interaction with its
target enzyme. While the primary target of Efinaconazole is not a kinase, the principles and
methodologies of in silico modeling presented here are broadly applicable to the study of
enzyme-inhibitor interactions, including kinase binding.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of
onychomycosis, a fungal infection of the nails.[1][2][3][4] Its mechanism of action involves the
inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[5][6][7]
Understanding the molecular interactions between Efinaconazole and its target is paramount
for the development of novel, more potent antifungal agents. In silico modeling techniques,
such as molecular docking and molecular dynamics simulations, provide powerful tools to
investigate these interactions at an atomic level, offering insights that can guide rational drug
design.[8][9]

This technical guide provides an in-depth overview of the in silico modeling of Efinaconazole's
binding to its primary target, sterol 14a-demethylase. It is intended for researchers, scientists,
and drug development professionals with an interest in computational drug discovery.
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Target Enzyme: Fungal Sterol 14a-Demethylase
(CYP51)

The primary target of Efinaconazole is the fungal enzyme lanosterol 14a-demethylase, a
member of the cytochrome P450 superfamily, often abbreviated as CYP51.[1][2][5][7][10][11]
This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of
the fungal cell membrane.[12][13][14][15] Ergosterol is analogous to cholesterol in mammalian
cells, maintaining the integrity, fluidity, and function of the cell membrane.[7][13] By inhibiting
CYP51, Efinaconazole disrupts the ergosterol biosynthesis pathway, leading to the
accumulation of toxic sterol intermediates and depletion of ergosterol.[7][16] This ultimately
compromises the fungal cell membrane, resulting in cell death.[1][7] The high conservation of
CYP51 in fungi and its divergence from the human ortholog make it an attractive target for
selective antifungal therapy.[11]

Quantitative Data: Efinaconazole Binding Affinity
and Antifungal Activity

The potency of Efinaconazole has been quantified through various in vitro assays, primarily by
determining its Minimum Inhibitory Concentration (MIC) against different fungal species and its
50% inhibitory concentration (IC50) in ergosterol biosynthesis assays.
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Fungal
g- Assay Type Parameter Value (pg/mL) Reference
Species
Trichophyton Ergosterol
, _ IC50 0.0070 [12]
mentagrophytes Biosynthesis
) ] Ergosterol
Candida albicans ) ) IC50 0.00040 [12]
Biosynthesis
Trichophyton Broth
) o MIC90 0.0078 [17]
rubrum Microdilution
Trichophyton Broth
_ o MIC90 0.016 [17]
mentagrophytes Microdilution
Trichophyton Broth
) o MIC Range 0.0020-0.0078 [17]
rubrum Microdilution
Trichophyton Broth
) o MIC Range 0.0039-0.031 [17]
mentagrophytes Microdilution
Various Broth
) o MIC Range <0.002-0.5 [3]
Dermatophytes Microdilution
_ Broth
Various Yeasts ) o MIC Range <0.002-0.13 [3]
Microdilution
Non-
Broth
dermatophyte ) o MIC Range 0.0078-2 [3]
Microdilution
molds

Signaling Pathway and Experimental Workflows

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi,
highlighting the step catalyzed by sterol 14a-demethylase (CYP51) and its inhibition by
Efinaconazole.
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Ergosterol biosynthesis pathway and Efinaconazole's point of action.

This diagram outlines the typical workflow for the in silico modeling of Efinaconazole's
interaction with CYP51.
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Workflow for in silico modeling of Efinaconazole-CYP51 binding.
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The following diagram illustrates the logical flow of experimental validation for the in silico
findings.
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Workflow for experimental validation of in silico predictions.

Experimental and Computational Protocols

This protocol is based on a reconstituted enzyme system to determine the IC50 of an inhibitor.
[18]

e Protein Expression and Purification:
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o Express recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase
(CPR), in a suitable host system (e.qg., E. coli).

o Purify both proteins to homogeneity using standard chromatographic techniques.

o Determine the protein concentrations using the CO-difference spectrum method for
CYP51.[18]

o Reagent Preparation:
o Prepare a stock solution of the substrate (e.g., 60 uM lanosterol).
o Prepare stock solutions of the inhibitor (Efinaconazole) at various concentrations.

o Prepare a reaction buffer containing cofactors and other components (e.g., 40 mM MOPS,
50 mM NaCl, 5 mM MgCI2, dilaurylphosphatidylcholine, isocitrate dehydrogenase, and
trisodium isocitrate).

e CYP51 Reconstitution and Inhibition Assay:

o In a final reaction volume of 500 uL, combine the reaction buffer, 1 uM fungal CYP51, 2
UM CPR, and 60 uM lanosterol.

o Add the inhibitor (Efinaconazole) from the stock solutions to achieve a range of final
concentrations.

o Pre-incubate the mixture for 10 minutes at 37°C.
o Initiate the reaction by adding 4 mM (3-NADPH.
o Incubate for 4-10 minutes at 37°C with shaking.
e Product Extraction and Analysis:
o Stop the reaction and extract the sterol metabolites using ethyl acetate.
o Derivatize the extracted sterols (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide).

o Analyze the products by gas chromatography-mass spectrometry (GC-MS).
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o Data Analysis:

o Calculate the enzyme velocity by determining the ratio of product to substrate from the gas
chromatograms.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
o Determine the IC50 value by fitting the data to a dose-response curve.

This generalized protocol outlines the steps for performing molecular docking studies.

e Protein Preparation:

o Obtain the 3D structure of fungal CYP51 from the Protein Data Bank (PDB) or generate a
homology model if a crystal structure is unavailable.

o Prepare the protein structure by removing water molecules and any co-crystallized
ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues.

o The heme cofactor, essential for CYP450 function, should be retained and correctly
parameterized.

e Ligand Preparation:
o Obtain the 3D structure of Efinaconazole from a database like PubChem.[19]
o Perform energy minimization of the ligand structure using a suitable force field.
o Assign partial charges and define rotatable bonds.

e Grid Generation:

o Define the binding site on the CYP51 structure. This is typically centered on the heme iron
atom.

o Generate a grid box that encompasses the entire binding pocket to define the search
space for the docking algorithm.
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e Docking Simulation:

o Use a molecular docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared
Efinaconazole ligand into the grid box of the CYP51 receptor.

o Generate multiple binding poses (e.g., 10-100) and rank them based on the software's
scoring function.

e Analysis of Results:
o Analyze the top-ranked docking poses to identify the most plausible binding mode.

o Examine the interactions between Efinaconazole and the active site residues, including
hydrogen bonds, hydrophobic interactions, and coordination with the heme iron.

o Compare the predicted binding mode with known structure-activity relationships of other

azole inhibitors.

This protocol describes the steps to simulate the dynamic behavior of the Efinaconazole-
CYP51 complex.

e System Preparation:

o Start with the best-ranked docked pose of the Efinaconazole-CYP51 complex obtained
from molecular docking.

o Generate the topology and parameter files for the protein using a force field like AMBER or
CHARMM.

o Generate the parameters for the Efinaconazole ligand, which may require the use of tools
like Antechamber or CGenFF.

¢ Solvation and lonization:

o Place the protein-ligand complex in a periodic box of a suitable shape (e.g., cubic or
octahedral).

o Solvate the box with an explicit water model (e.g., TIP3P).
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o Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

e Energy Minimization:

o Perform energy minimization of the entire system to remove any steric clashes or
unfavorable geometries. This is typically done in multiple stages, first minimizing the
solvent and ions, then the protein side chains, and finally the entire system.

o Equilibration:

o Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K)
under constant volume (NVT ensemble). Position restraints are often applied to the protein
and ligand backbone atoms during this phase.

o Perform a second equilibration step at constant pressure (NPT ensemble) to allow the
system density to relax to the correct value.

e Production MD Simulation:

o Run the production simulation for a desired length of time (e.g., 100-200 ns or longer)
without any restraints.

o Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).
o Trajectory Analysis:

o Analyze the saved trajectory to assess the stability of the simulation (e.g., by calculating
the root-mean-square deviation (RMSD) of the protein backbone).

o Investigate the dynamics of the Efinaconazole-CYP51 interaction, such as the persistence
of hydrogen bonds and the stability of the ligand within the binding pocket.

o Calculate binding free energies using methods like MM/PBSA or MM/GBSA to provide a
more quantitative estimate of binding affinity.

Conclusion
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In silico modeling offers a powerful and cost-effective approach to study the binding of
Efinaconazole to its target, sterol 14a-demethylase. Molecular docking can predict the likely
binding poses and key interactions, while molecular dynamics simulations provide insights into
the stability and dynamics of the protein-ligand complex. When coupled with experimental
validation, these computational methods can significantly accelerate the drug discovery
process, enabling the rational design of new antifungal agents with improved efficacy and
selectivity. The protocols and workflows outlined in this guide provide a comprehensive
framework for researchers to apply these techniques to the study of Efinaconazole and other
enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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